4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
Overview
Description
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide typically involves multiple stepsThe reaction conditions for these steps are generally mild, allowing for the generation of the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the dihydroisoquinoline moiety, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the benzamide group, converting it into amine derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, stabilizing its interaction with the target .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of aldo-keto reductase AKR1C3 and has been studied for its potential in cancer treatment.
4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-2-methylphenyl methyl ether:
Uniqueness
What sets 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-27(32(2,30)31)24-9-5-8-23(16-24)26-25(29)21-12-10-19(11-13-21)17-28-15-14-20-6-3-4-7-22(20)18-28/h3-13,16H,14-15,17-18H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDXLQARYGDAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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